![molecular formula C19H18Cl2F3N3O B2892759 2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide CAS No. 2059279-27-3](/img/structure/B2892759.png)
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including chlorination, piperidine ring formation, and amide coupling. Notably, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine serves as an intermediate, which can be chlorinated under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor-phase fluorination of 2,3,5-DCTC leads to the desired product .
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs . This moiety can significantly enhance the biological activity and metabolic stability of pharmaceuticals. As such, this compound may serve as a precursor or intermediate in the synthesis of novel drug molecules, particularly those targeting inflammatory diseases or cancers where fluorinated compounds are often beneficial.
Agrochemical Research
Compounds with a trifluoromethylpyridine structure, similar to our compound of interest, are key in developing new agrochemicals . They are used to create pesticides that are more effective and environmentally stable. The compound could be involved in synthesizing new formulations that protect crops from pests and diseases.
Veterinary Medicine
Similar to its use in human pharmaceuticals, this compound’s derivatives could be applied in veterinary medicine. The trifluoromethyl group-containing compounds have been used in the development of veterinary products, indicating potential applications in creating treatments for animals .
Organic Synthesis Research
The benzamide moiety of the compound is a versatile scaffold in organic synthesis. It can be used to create a wide variety of chemical entities with potential applications in medicinal chemistry and material science .
Catalysis
The compound’s structural motifs could be explored in catalysis research. The trifluoromethyl group, in particular, could influence the reactivity and selectivity of catalysts, potentially leading to more efficient chemical processes .
Mechanism of Action
Target of Action
Similar compounds have been known to target receptor tyrosine kinases , and proteins in the cytoskeleton of certain organisms . The role of these targets is crucial in cellular signaling and maintaining the structure of the cell.
Mode of Action
It’s suggested that similar compounds may work by inhibiting multiple receptor tyrosine kinases , or affecting spectrin-like proteins in the cytoskeleton .
Biochemical Pathways
Similar compounds have been known to affect the pi3k pathway , which plays a key role in cell cycle regulation and growth.
Result of Action
Similar compounds have been known to exhibit improved drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
properties
IUPAC Name |
2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c1-26(18(28)14-4-2-3-5-15(14)20)13-6-8-27(9-7-13)17-16(21)10-12(11-25-17)19(22,23)24/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXTAHCBQTNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide |
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